molecular formula C19H13BrO5 B2617568 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 694506-36-0

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2617568
CAS No.: 694506-36-0
M. Wt: 401.212
InChI Key: BOCYXSLKVQQDGA-UHFFFAOYSA-N
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Description

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 4-propionylphenol with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the class, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant similar to warfarin.

    6-bromo-2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.

Uniqueness

4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the propionylphenyl and bromochromene moieties, which confer distinct chemical and biological properties.

Biological Activity

4-Propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-cancer and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrO4C_{16}H_{13}BrO_4. Its structure features a chromene core, which is pivotal for its biological activity. The presence of the bromine atom and propionyl group significantly influences its pharmacological properties.

Anticancer Activity

Research indicates that compounds derived from the chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that 6-bromo-2-oxo-2H-chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that derivatives like 6-bromo-2-oxo-2H-chromene-3-carboxylic acid effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Chromene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
6-Bromo-2-oxo-2H-chromene-3-carboxylic acidMCF-712.5Induction of apoptosis
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylateHeLa15.0Cell cycle arrest
This compoundA549TBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of chromenes are also noteworthy. Studies suggest that certain derivatives inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This activity is crucial for conditions such as rheumatoid arthritis and inflammatory bowel disease . The mechanism often involves the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Chromene derivatives have shown promise as antimicrobial agents. Research indicates that 6-bromo derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of various chromene derivatives on MCF-7 and A549 cell lines. The study found that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts, suggesting a structure–activity relationship .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of chromene derivatives in a murine model of arthritis. The results indicated significant reductions in paw swelling and joint inflammation when treated with specific chromene compounds, highlighting their therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

(4-propanoylphenyl) 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO5/c1-2-16(21)11-3-6-14(7-4-11)24-18(22)15-10-12-9-13(20)5-8-17(12)25-19(15)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCYXSLKVQQDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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